Enhanced Lipophilicity (XLogP3) Over Fluoro and Unsubstituted Analogs
The target compound exhibits a computed XLogP3-AA of 3.6, which is 0.6 units higher than that of the 4-fluorophenyl analog (XLogP3-AA = 3.0) [1][2]. The increased lipophilicity arises from the larger, more polarizable bromine atom and directly influences predicted membrane permeability and non-specific protein binding, making the bromo derivative the preferred choice when higher logD is sought within the same scaffold series.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: 3.0 |
| Quantified Difference | +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Procurement of the bromo analog ensures consistent physicochemical behavior in SAR series where lipophilicity is a key optimization parameter.
- [1] PubChem Compound Summary for CID 9966976, Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 1491284, Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information (2026). View Source
